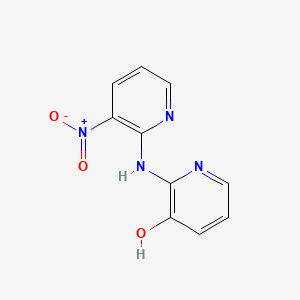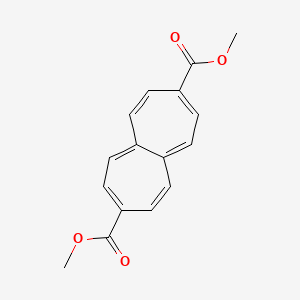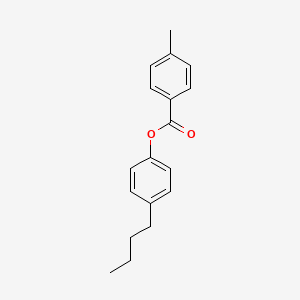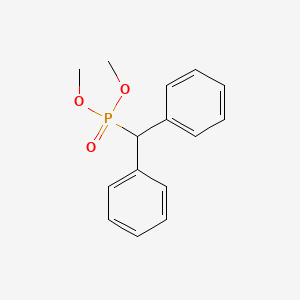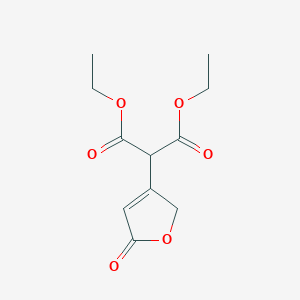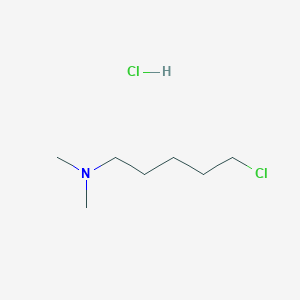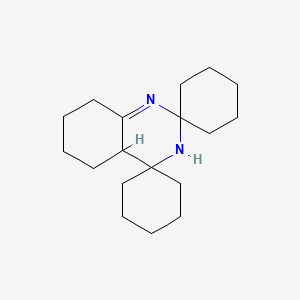
Dispiro(cyclohexane-1,2'(3'H)-quinazoline-4'(4'aH),1''-cyclohexane), 5',6',7',8'-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- is a complex organic compound featuring a dispiro structure. This compound is characterized by the presence of two cyclohexane rings and a quinazoline moiety, which are connected through spiro linkages. The tetrahydro designation indicates the presence of hydrogen atoms saturating the quinazoline ring, making it a fully hydrogenated derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinazoline ring through cyclization of appropriate precursors.
Spiro Linkage Formation: Introduction of spiro linkages by reacting cyclohexane derivatives with the quinazoline intermediate.
Hydrogenation: Saturation of the quinazoline ring using hydrogenation reactions under specific conditions (e.g., using palladium on carbon as a catalyst).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing purification methods such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further hydrogenate any unsaturated bonds present in the molecule.
Substitution: The compound can undergo substitution reactions where specific hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Fully hydrogenated derivatives of the compound.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’'-cyclohexane) Derivatives: Compounds with similar dispiro structures but different substituents.
Quinazoline Derivatives: Compounds containing the quinazoline moiety with various functional groups.
Spiro Compounds: Other spiro compounds with different ring systems.
Uniqueness
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- is unique due to its specific dispiro structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
53378-71-5 |
|---|---|
Molekularformel |
C18H30N2 |
Molekulargewicht |
274.4 g/mol |
InChI |
InChI=1S/C18H30N2/c1-5-11-17(12-6-1)15-9-3-4-10-16(15)19-18(20-17)13-7-2-8-14-18/h15,20H,1-14H2 |
InChI-Schlüssel |
SGXQCZNWVQHZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3CCCCC3=NC4(N2)CCCCC4 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


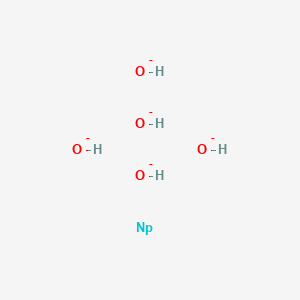
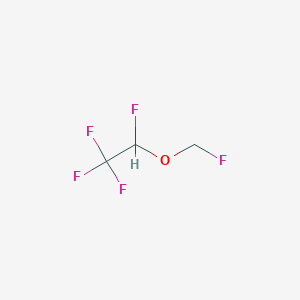
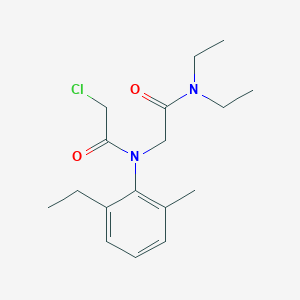
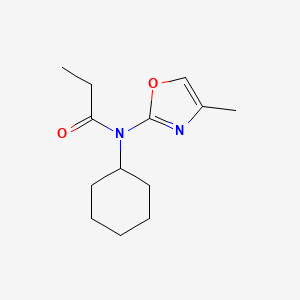

![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
